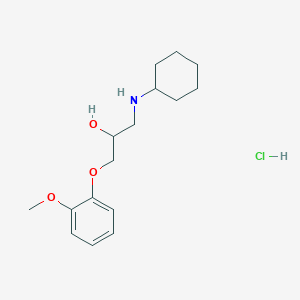![molecular formula C16H24ClNO3S B6011774 [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol](/img/structure/B6011774.png)
[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group, a propylsulfonyl group, and a methanol group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base to form the 3-chlorophenylmethylpiperidine intermediate. This intermediate is then reacted with propylsulfonyl chloride under basic conditions to introduce the propylsulfonyl group. Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]formaldehyde or carboxylic acid.
Reduction: Formation of 3-[(phenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol.
Substitution: Formation of 3-[(3-methoxyphenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol.
科学研究应用
Chemistry
In chemistry, [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and reaction kinetics.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets may lead to the development of new drugs or treatments.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it suitable for various applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the propylsulfonyl group can enhance solubility and stability. The methanol group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidine]: Lacks the methanol group, which may affect its solubility and binding properties.
[3-[(3-Chlorophenyl)methyl]-1-propylpiperidin-3-yl]methanol: Lacks the sulfonyl group, which may affect its stability and reactivity.
[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]ethanol: Has an ethanol group instead of methanol, which may influence its reactivity and interactions.
Uniqueness
The presence of both the propylsulfonyl and methanol groups in [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-9-22(20,21)18-8-4-7-16(12-18,13-19)11-14-5-3-6-15(17)10-14/h3,5-6,10,19H,2,4,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFRSTATTMZQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)(CC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)

![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-PYRIDYL)ACETAMIDE](/img/structure/B6011724.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide](/img/structure/B6011727.png)
![(1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone](/img/structure/B6011745.png)
![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)
![1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol](/img/structure/B6011777.png)
![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B6011799.png)
